甲基3-羟基十四酸酯

描述

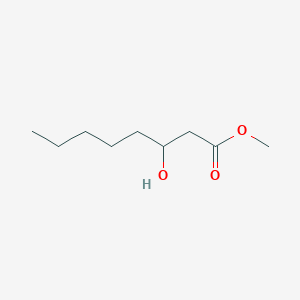

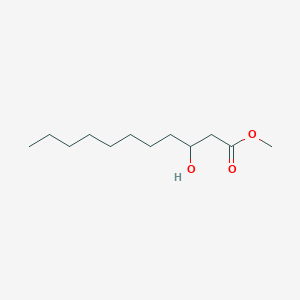

Methyl 3-hydroxytetradecanoate is a fatty acid methyl ester that can be synthesized from various precursors and methods. It is a compound of interest due to its potential applications in the production of bioplastics, as well as its role in biological systems and potential pharmaceutical properties.

Synthesis Analysis

The synthesis of methyl 3-hydroxytetradecanoate and related compounds has been explored in several studies. A notable method involves the fermentation process using an engineered Candida tropicalis strain to produce methyl ω-hydroxytetradecanoic acid (Me-ω-OHC14), which can be polymerized to create bioplastics with varying molecular weights and mechanical properties . Another approach for synthesizing related fatty acids involves a six-step process starting from commercially available precursors, which has been applied to produce (+/-)-2-methoxy-13-methyltetradecanoic acid . Additionally, a five-step reaction from epichlorohydrin has been used to synthesize 3-hydroxytetradecanoic acid with a significant overall yield .

Molecular Structure Analysis

The molecular structure of methyl 3-hydroxytetradecanoate and its derivatives is crucial for understanding their physical and chemical properties. Studies have not only synthesized these compounds but also characterized them using techniques such as nuclear magnetic resonance (NMR) to confirm their structures . The molecular structure influences the compound's behavior at interfaces, as seen in the study of methyl hydroxyhexadecanoates .

Chemical Reactions Analysis

Methyl 3-hydroxytetradecanoate and its analogs undergo various chemical reactions that are essential for their transformation into useful materials or for their biological activity. For instance, the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl ester enantiomers involves lipase-catalyzed hydrolysis, which is significant for determining their antioxidant and enzyme inhibitory activities . Similarly, the synthesis of 3-hydroxy-4-methyltetradecanoic acid, a component of antifungal cyclodepsipeptides, involves Sharpless epoxidation and subsequent ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-hydroxytetradecanoate-related polymers have been extensively studied. For example, the synthesized poly(ω-hydroxytetradecanoate) (P(ω-OHC14)) exhibits a range of mechanical properties depending on its molecular weight, with higher molecular weights leading to strain-hardening phenomena and tough properties . The thermal properties and behavior at the air/water interface of methyl hydroxyhexadecanoates have also been investigated, revealing insights into head group interactions and molecular orientation .

科学研究应用

气相色谱-质谱在脂多糖分析中的应用

- 研究见解: 甲基3-羟基十四酸酯被用作脂多糖分析中的化学标记物,脂多糖是细菌外膜的组成部分。它特别用于气相色谱-质谱检测受污染的药物制品中的这些脂多糖(Mielniczuk et al., 1992)。

合成及在化学中的应用

- 研究见解: 该化合物已被合成用于各种目的,包括制备光学纯形式,这些形式在化学研究和潜在的工业应用中很有用(Tai et al., 1980)。

生物催化应用

- 研究见解: 使用猪胰脂肪酶等酶合成和分离该化合物已被探索,突显了其在生物催化和绿色化学方法中的潜力(Küçük & Yusufoglu, 2013)。

荧光标记在内毒素检测中的应用

- 研究见解: 甲基3-羟基十四酸酯已被用于开发一种使用荧光标记检测内毒素的方法,展示了其在敏感生化分析中的实用性(Tanamoto, 1990)。

生物塑料生产

- 研究见解: 该化合物已被用于合成生物塑料,显示出在可持续材料开发中的潜力。该研究侧重于将其转化为聚(ω-羟基十四酸酯),分析材料的物理和机械性质(Liu et al., 2011)。

抗真菌应用

- 研究见解: 它已在植物乳杆菌中被识别为一种抗真菌物质,表明其在控制霉菌和酵母菌中的潜在用途(Sjögren et al., 2003)。

制药合成方法的发展

- 研究见解: 该化合物在合成奥利司他等药物中至关重要。它已使用来自新异香脂杆菌的短链脱氢酶在更环保的方法中制备(Tang et al., 2020)。

安全和危害

属性

IUPAC Name |

methyl 3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZAMWODZQSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

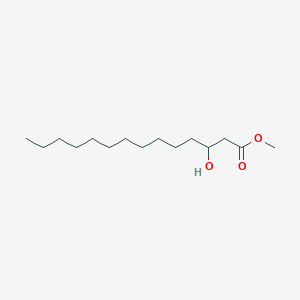

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971039 | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxytetradecanoate | |

CAS RN |

55682-83-2 | |

| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)